molecular formula C15H11ClN2O4 B105399 N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide CAS No. 20821-91-4

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide

Cat. No.: B105399
CAS No.: 20821-91-4
M. Wt: 318.71 g/mol
InChI Key: ZHJLHAOWFYEIOC-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H11ClN2O4 and its molecular weight is 318.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity : One study synthesized new 2-amino-1,3,4-oxadiazole derivatives, including compounds related to N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide. These compounds were evaluated for their antibacterial activity against Salmonella typhi, with several showing significant activity. This highlights the potential use of these compounds in developing antibacterial agents (Salama, 2020).

  • Chemical Reactivity Studies : Another research focused on the alkylation of N-substituted 2-phenylacetamides, including N-(4-nitrophenyl)-2-phenylacetamide, a closely related compound. This study provided insights into the reactivity and orientation in chemical reactions involving these compounds (Mijin, Jankovic, & Petrović, 2002).

  • Photochromic Behavior : A study presented the synthesis of a compound similar to this compound, demonstrating interesting photochromic behavior in both solid and solution states. This suggests potential applications in materials science, particularly in the development of photoresponsive materials (Kiyani & Ardyanian, 2012).

  • DNA Interaction Studies : A research on benzimidazole derivatives containing nitro groups, like N-benzoyl-2-(2-nitrophenyl)-benzimidazole, assessed their interaction with DNA. These findings are significant for understanding the molecular interactions and potential therapeutic applications of these compounds (Catalán, Álvarez-Lueje, & Bollo, 2010).

  • Development of Polybenzimidazoles : N-(4,5-Dichloro-2-nitrophenyl)acetamide, structurally related to this compound, has been used in the synthesis of new monomers for polybenzimidazoles. These polymers have various industrial applications due to their thermal and chemical stability (Begunov & Valyaeva, 2015).

Safety and Hazards

“N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide” is likely to have similar safety and hazards to its bromo counterpart. The bromo compound is known to cause severe skin burns and eye damage .

Properties

IUPAC Name

N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJLHAOWFYEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174938
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20821-91-4
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20821-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020821914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60174938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoyl-4-nitrophenyl)-2-chloroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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